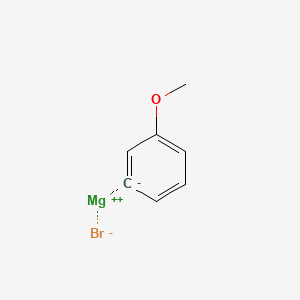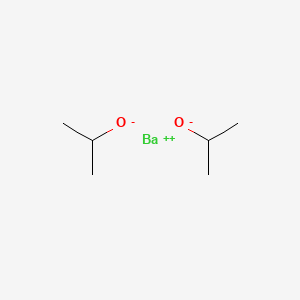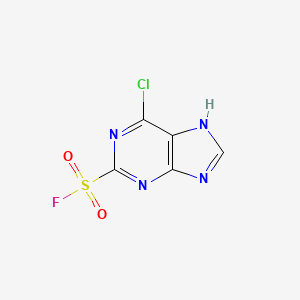
L-Tryptophan benzyl ester
Overview
Description
L-Tryptophan benzyl ester: is a derivative of the amino acid tryptophan, where the carboxyl group is esterified with benzyl alcohol. This compound is often used in peptide synthesis and as an intermediate in various chemical reactions due to its unique structural properties.
Mechanism of Action
Target of Action
L-Tryptophan benzyl ester primarily targets the neurokinin-1 receptors (NK-1R), which are part of the tachykinin receptor family. These receptors are involved in various physiological processes, including pain transmission, inflammation, and stress responses . By interacting with NK-1R, this compound can influence these critical biological functions.
Mode of Action
This compound interacts with neurokinin-1 receptors by binding to specific sites on the receptor, which leads to the activation of intracellular signaling pathways. This binding triggers conformational changes in the receptor, facilitating the interaction with G proteins and subsequent activation of downstream signaling cascades . These interactions result in the modulation of neurotransmitter release and other cellular responses.
Biochemical Pathways
The primary biochemical pathways affected by this compound include the serotonin and kynurenine pathways. In the serotonin pathway, this compound can enhance the production of serotonin, a neurotransmitter that regulates mood, sleep, and appetite . In the kynurenine pathway, it influences the production of metabolites that play roles in immune response and neuroprotection . These pathways collectively contribute to the compound’s therapeutic effects.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. Upon administration, this compound is absorbed in the gastrointestinal tract and distributed throughout the body. It undergoes metabolism primarily in the liver, where it is converted into active metabolites that exert biological effects . The compound and its metabolites are eventually excreted through the kidneys, impacting its bioavailability and duration of action.
Result of Action
The molecular and cellular effects of this compound include the modulation of neurotransmitter levels, particularly serotonin, and the regulation of immune responses. By enhancing serotonin production, this compound can improve mood and cognitive functions . Additionally, its influence on the kynurenine pathway helps in neuroprotection and the management of inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, variations in pH can affect the solubility and absorption of the compound in the gastrointestinal tract . Temperature fluctuations can impact its stability, while interactions with other medications or dietary components can alter its pharmacokinetic properties and overall effectiveness .
: MDPI : Cell Press
Biochemical Analysis
Biochemical Properties
L-Tryptophan benzyl ester is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be a potent antagonist of the human neurokinin-1 receptor . The nature of these interactions is complex and involves various biochemical processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing L-Tryptophan benzyl ester is through the Fischer–Speier esterification. This involves treating L-Tryptophan with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . traditional solvents like benzene, carbon tetrachloride, and chloroform are hazardous and must be avoided. Instead, more polar solvents such as cyclohexane, CPME, TAME, and Me-THF are preferred .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of safer solvents and optimized reaction conditions to ensure high yield and enantiomeric purity. The process typically includes refluxing the reactants in a water-azeotroping solvent and using chiral HPLC or H NMR analysis to confirm the purity of the product .
Chemical Reactions Analysis
Types of Reactions: L-Tryptophan benzyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the modification of the indole ring or the ester group, often using reagents like hydrogen peroxide or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: L-Tryptophan and benzyl alcohol.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of the ester or indole ring.
Scientific Research Applications
L-Tryptophan benzyl ester is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
- L-Tryptophan methyl ester
- L-Tryptophan ethyl ester
- L-Leucine benzyl ester
- L-Phenylalanine benzyl ester
Comparison: L-Tryptophan benzyl ester is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and reactivity compared to other esters like L-Tryptophan methyl ester or L-Tryptophan ethyl ester . Its structure allows for specific interactions in peptide synthesis and other chemical reactions, making it a valuable compound in various fields .
Properties
IUPAC Name |
benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQYRKDGHAPZRF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426796 | |
| Record name | L-Tryptophan benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4299-69-8 | |
| Record name | L-Tryptophan benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Tryptophan benzyl ester interact with its target and what are the downstream effects?
A: this compound and its derivatives act as antagonists at the Neurokinin-1 (NK1) receptor. [, ] This receptor is the primary target for Substance P, a neuropeptide involved in pain transmission and inflammation. By binding to NK1 receptors, these compounds block Substance P from binding and activating the receptor, ultimately inhibiting the downstream signaling cascade responsible for transmitting pain signals and promoting inflammation. [, ]
Q2: Are there any in vivo studies demonstrating the efficacy of this compound derivatives?
A: Yes, studies using animal models have provided evidence for the in vivo efficacy of this compound derivatives. One such derivative, L-737,488 (a quinuclidine derivative), exhibited oral activity in inhibiting Substance P-induced dermal extravasation in guinea pigs. [] This finding suggests its potential as an orally active therapeutic agent for conditions involving inflammation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


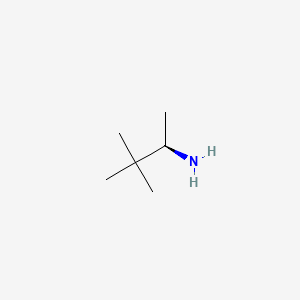
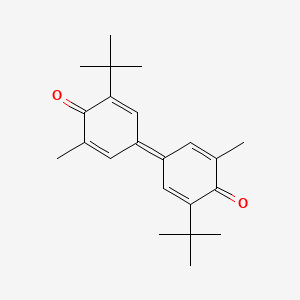
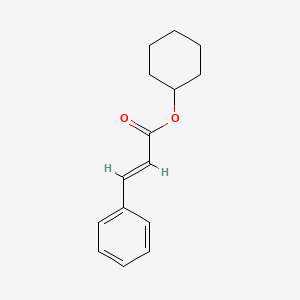


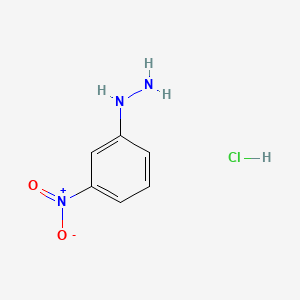


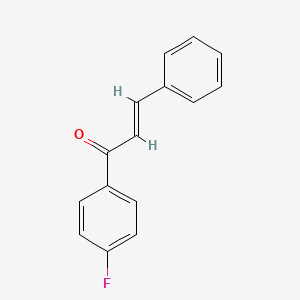
![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)
